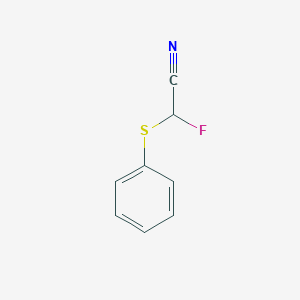

Fluoro(phenylthio)acetonitrile

描述

Strategic Significance of Organofluorine Compounds in Chemical Research

The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. numberanalytics.com This has made organofluorine chemistry a cornerstone of modern pharmaceutical and agrochemical research. wikipedia.orgresearchgate.net Approximately one-fifth of all pharmaceuticals contain fluorine, a testament to the strategic advantage it confers. wikipedia.org

The significance of fluorine stems from several key factors:

Metabolic Stability : The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which makes it resistant to cleavage. nih.govnih.gov This can significantly enhance the metabolic stability of a drug molecule, prolonging its activity by blocking oxidative metabolic pathways. researchgate.netacs.org

Bioavailability and Lipophilicity : Fluorine is the most electronegative element, yet it is small, with a van der Waals radius similar to that of a hydrogen atom. nih.gov Replacing hydrogen with fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes, thereby enhancing bioavailability. numberanalytics.comresearchgate.net

The synthesis of α-fluoro carbonyl compounds, a class to which Fluoro(phenylthio)acetonitrile is related, is an area of active research, providing key synthons for medicinal agents. nih.govorganic-chemistry.orgnih.gov Prominent examples of successful organofluorine pharmaceuticals include the antidepressant Fluoxetine (Prozac), the anti-cancer drug 5-fluorouracil, and the fluoroquinolone antibiotic Ciprofloxacin. numberanalytics.comwikipedia.org

The Role of Sulfur in Facilitating Novel Chemical Transformations

The sulfur atom, particularly in the form of a thioether like the phenylthio group, is a versatile functional group in organic synthesis. thermofisher.com Organosulfur compounds are crucial intermediates in the synthesis of a wide array of molecules, from pharmaceuticals to materials. rsc.orgwikipedia.org The C-S bond is longer and weaker than a C-C bond, which allows for specific chemical manipulations. wikipedia.org

The utility of the phenylthio group in a molecule like this compound can be viewed from several angles:

Stabilization of Intermediates : The sulfur atom can stabilize adjacent carbanions or radicals, facilitating reactions at the α-carbon.

Leaving Group Ability : The phenylthio group can act as a leaving group in substitution reactions, allowing for the introduction of other functionalities. Sulfides can be oxidized to sulfoxides and sulfones, which are even better leaving groups and can participate in elimination reactions to form double bonds.

Directing Group and Precursor : Thioethers can be used in reactions like the Pummerer rearrangement. wikipedia.org Furthermore, the C-S bond itself can be formed through various methods, including the sulfa-Michael addition, making sulfur-containing building blocks highly accessible. acs.org

Sulfur-containing compounds are integral to biochemistry, with two of the twenty common amino acids, cysteine and methionine, containing sulfur. thermofisher.comnih.gov This biological relevance often inspires synthetic strategies, where sulfur-containing molecules are used to construct complex natural products and their analogs. nih.gov

Position of the Acetonitrile (B52724) Moiety in Synthetic Methodologies

The acetonitrile group (CH₃CN) is widely recognized in organic chemistry, most commonly as a polar aprotic solvent that is miscible with water and many organic solvents. wikipedia.orgfishersci.comntnu.no Its favorable properties, including a high dielectric constant and a wide liquid range, make it a popular medium for a variety of reactions, including high-performance liquid chromatography (HPLC). wikipedia.orgntnu.no

Beyond its role as a solvent, the acetonitrile unit is a valuable two-carbon building block in synthetic organic chemistry. wikipedia.orgthieme-connect.com The nitrile functional group (-C≡N) is a versatile synthon that can be transformed into several other important functional groups:

Amines : The nitrile group can be reduced to a primary amine.

Carboxylic Acids : Hydrolysis of the nitrile group yields a carboxylic acid.

Ketones : Reaction with organometallic reagents (e.g., Grignard reagents) followed by hydrolysis can produce ketones.

Heterocycles : The carbon and nitrogen atoms of the nitrile can be incorporated into various heterocyclic rings, such as pyridines, oxazoles, and tetrazoles. mdpi.com

Acetonitrile itself can be used as a source of cyanomethyl groups (-CH₂CN) or even as a cyanide source in certain reactions. thieme-connect.commdpi.com Its ability to serve as a reactant makes it a key player in atom-efficient transformations, contributing to the construction of nitrogen-containing compounds and other valuable chemical structures. ntnu.no

Current Research Landscape and Key Challenges Pertaining to this compound

The specific research landscape for this compound appears to be limited. While the individual functional groups are of immense importance, their combined presence in this particular molecule has not been the subject of extensive recent investigation. A key synthesis of the compound was reported in 1995, indicating its accessibility. guidechem.com The synthesis involved the reaction of a precursor with a fluorinating agent, a common strategy for producing organofluorine compounds.

The primary challenges and areas for future research concerning this compound and related α-fluoro-α-thioacetonitriles include:

Stereoselective Synthesis : The central carbon in this compound is a stereocenter. A significant challenge is the development of synthetic methods to produce this compound enantioselectively. Achieving high enantiomeric excess would be crucial for its potential application in the synthesis of chiral drugs, where a single enantiomer is often responsible for the desired therapeutic effect.

Exploration of Reactivity : There is a lack of detailed studies on the reactivity of this trifunctional compound. Research is needed to explore how the three distinct functional groups influence each other's reactivity and to develop protocols that selectively target one group while preserving the others. For instance, investigating the nucleophilic substitution of the fluorine atom, the oxidation of the sulfur atom, or the transformation of the nitrile group would reveal the synthetic potential of this building block.

Application in Target-Oriented Synthesis : A key challenge is to demonstrate the utility of this compound as a building block in the synthesis of complex, high-value molecules such as pharmaceuticals or agrochemicals. Its potential lies in its ability to introduce a fluorine atom and a versatile sulfur handle next to a convertible nitrile group in a single step.

While current research explicitly focused on this compound is not abundant, the principles of organofluorine, organosulfur, and nitrile chemistry suggest it is a molecule of latent potential. Future work would need to overcome the challenges of stereocontrol and systematically map its reactivity to unlock its utility for contemporary organic synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-2-phenylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMSBCYZRBSCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC(C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576064 | |

| Record name | Fluoro(phenylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130612-84-9 | |

| Record name | Fluoro(phenylsulfanyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoro(phenylthio)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Fluoro Phenylthio Acetonitrile and Its Derivatives

Electrochemical Fluorination: Principles and Applications

Electrochemical fluorination stands out as a key method for the precise introduction of fluorine atoms into organic molecules. The technique relies on the generation of a reactive fluorine species at an electrode surface, which then interacts with the organic substrate. This process avoids the use of harsh and often hazardous chemical fluorinating agents, marking a significant step forward in green chemistry.

Anodic Monofluorination of α-(Phenylthio)acetonitrile Analogs

The primary electrochemical route to fluoro(phenylthio)acetonitrile is the anodic monofluorination of its precursor, α-(phenylthio)acetonitrile, and related compounds. This process involves the direct oxidation of the substrate at an anode in the presence of a fluoride (B91410) ion source. The presence of a sulfur atom in α-(phenylthio)acetonitrile facilitates this oxidative fluorination at a lower potential (around 1.75 V) compared to similar molecules without sulfur, such as phenylacetonitrile (B145931) (2.0 V). cecri.res.in This highlights the sulfur atom's crucial role in enabling the reaction under milder conditions. cecri.res.in

Poly(hydrogen fluoride) (poly(HF)) salts are essential components in the anodic fluorination process, acting as both the electrolyte and the fluoride source. nih.govnih.gov Salts like triethylamine (B128534) n-hydrofluoride (Et₃N·nHF) and tetraethylammonium (B1195904) n-hydrofluoride (Et₄NF·nHF) are frequently used. nih.govnih.gov These salts are favored for their high conductivity and broad electrochemical window. The 'n' value, representing the number of hydrogen fluoride molecules, can be adjusted to tune the acidity and fluoride concentration of the electrolyte, thereby influencing the reaction's outcome. nih.gov For instance, studies have shown successful fluorination using Et₃N·3HF and Et₄NF·nHF (where n=3, 4). cecri.res.innih.gov The choice of poly(HF) salt can also dictate the product selectivity between α-fluorination and fluorodesulfurization, where the sulfur group is replaced by fluorine. nih.govnih.gov

A high degree of regioselectivity is a hallmark of the anodic fluorination of α-(phenylthio)acetonitrile analogs. The fluorine atom is selectively introduced at the α-position, the carbon atom situated between the phenylthio and cyano groups. This precision is attributed to the stabilizing influence of these adjacent electron-withdrawing groups on the reaction intermediates. nih.govresearchgate.net While achieving regioselectivity is a significant advantage, controlling stereoselectivity in these reactions is more complex and often results in a racemic mixture of enantiomers unless specific chiral auxiliaries are employed.

The introduction of electron-withdrawing groups onto the phenyl ring of the substrate has a pronounced effect on the fluorination reaction. Such substituents increase the oxidation potential required for the reaction to proceed. nih.gov For example, research on quinolyl sulfides, which are analogous structures, demonstrated that a trifluoromethyl group on the quinoline (B57606) ring significantly enhanced the efficiency of anodic α-fluorination. nih.gov The nature of the substituent at the α-position also plays a critical role in determining the product distribution. A strongly electron-withdrawing nitrile group, as in α-(phenylthio)acetonitrile, predominantly leads to the α-fluorination product, regardless of the poly(HF) salt used. nih.gov In contrast, substrates with weaker electron-withdrawing groups may yield different products. nih.gov

Table 1: Effect of α-Substituent on Anodic Fluorination Product Selectivity

| α-Substituent (on Dithioacetal Analog) | Electron-Withdrawing Ability (Taft σ*) | Predominant Product with Et₃N·3HF | Predominant Product with Et₃N·5HF |

| -COOEt (Ester) | Strong | α-Fluorination | Fluorodesulfurization |

| -C(O)CH₃ (Acetyl) | Strong | α-Fluorination | Fluorodesulfurization |

| -C(O)NH₂ (Amide) | Weak | Fluorodesulfurization | Fluorodesulfurization |

| -CN (Nitrile) | Very Strong | α-Fluorination | α-Fluorination |

This table is based on findings from the anodic fluorination of dithioacetal derivatives, which provide insights into the behavior of related α-(phenylthio)acetonitrile structures. nih.govnih.gov

To maximize the yield and selectivity of the desired monofluorinated product, careful optimization of electrolysis parameters is necessary.

Current Density: A controlled, and often low, current density is crucial to prevent over-oxidation and decomposition of both the starting material and the product. An optimal current density of 15 mA cm⁻² has been reported for the fluorination of α-(phenylthio)acetonitrile. cecri.res.in

Temperature: The reaction temperature influences the stability of intermediates and the viscosity of the electrolyte. While the process is generally not highly sensitive to temperature changes, maintaining a consistent temperature, such as 25 ± 1 °C, is common practice. cecri.res.in

Electrolyte Concentration: The concentration of the poly(HF) salt affects the solution's conductivity and the availability of fluoride ions. A concentration of 0.3 M Et₃N·3HF has been identified as optimal in certain studies. cecri.res.in

Table 2: Optimized Parameters for Anodic Fluorination of α-(Phenylthio)acetonitrile

| Parameter | Optimal Condition |

| Current Density | 15 mA cm⁻² |

| Electrolyte | 0.3 M Et₃N·3HF in CH₃CN |

| Temperature | 25 ± 1 °C |

| Anode Material | Platinum (Pt) |

| Additional Techniques | Pre-electrolysis, Polarity Reversal |

Data sourced from a comparative study on the electrofluorination of phenylacetonitrile and α-(phenylthio)acetonitrile. cecri.res.in

Cathodic Reduction and Fluoroalkylation Strategies

In contrast to anodic oxidation, cathodic methods for introducing fluorine are generally less direct for this class of compounds. Cathodic reduction strategies typically involve generating a nucleophilic species by reducing a functional group on the substrate. This nucleophile can then react with an electrophilic fluorine source. While direct cathodic fluoroalkylation of α-(phenylthio)acetonitrile is not a commonly reported pathway, related electrochemical hydrodimerization processes, such as the famous Monsanto process for producing adiponitrile (B1665535) from acrylonitrile, demonstrate the power of cathodic reduction in industrial synthesis. nih.gov

Generation and Trapping of Reactive Difluoromethyl Species

The difluoromethyl group (CHF2) is a crucial pharmacophore, and methods for its introduction are of significant interest. One advanced strategy involves the generation of difluoromethyl radicals (•CHF2) from stable precursors. Difluoromethyl heteroaryl sulfones, such as 2-pyridylsulfonyl difluoromethane (B1196922) (2-PySO2CF2H), have emerged as effective reagents for this purpose. sioc-journal.cn These compounds can be readily prepared and serve as versatile sources of the •CHF2 radical under various reaction conditions. sioc-journal.cn

The generation of the difluoromethyl radical from these sulfones can be achieved through methods like photoredox catalysis. nih.gov Once generated, this reactive intermediate can be trapped by suitable substrates. For instance, in the context of synthesizing derivatives related to this compound, a strategy could involve the reaction of a phenylthio-substituted acceptor with a source of the difluoromethyl radical. Mechanistic studies have confirmed the formation of the •CF2H radical in nickel-catalyzed cross-coupling reactions using difluoromethyl 2-pyridyl sulfone, as opposed to the generation of difluorocarbene. acs.orgnih.gov This radical-based approach offers a powerful tool for the construction of C-CF2H bonds. jlu.edu.cn

Furthermore, the development of reagents for direct difluoromethylation continues to expand. S-(Difluoromethyl)diarylsulfonium salts have been utilized as precursors for the visible-light-induced generation of the difluoromethyl radical, which can then participate in reactions with various organic molecules.

Mechanistic Pathways in Cathodic Fluorination

Electrochemical methods offer a unique and powerful approach to fluorination. Cathodic fluorination, while less common than anodic methods, presents an alternative pathway for the introduction of fluorine. The mechanism of cathodic fluorination often involves the reduction of a substrate to form a radical anion or an anion, which then reacts with a fluoride source.

While direct studies on the cathodic fluorination of this compound are not prevalent, insights can be drawn from related electrochemical fluorinations. For instance, the electrochemical fluorination of methyl(phenylthio)acetate has been achieved through anodic oxidation. nih.govnih.gov In this process, the sulfide (B99878) is oxidized to a cation radical, which is then attacked by a fluoride ion. A hypothetical cathodic process for a similar substrate could involve the reductive cleavage of a C-S or C-X (where X is a leaving group) bond, followed by the reaction of the resulting carbanion with an electrophilic fluorine source. However, the more common electrochemical approach for such compounds is anodic oxidation, where the sulfur atom facilitates the formation of a carbocationic intermediate that is subsequently trapped by fluoride. nih.govnih.gov

Nucleophilic Fluorine Substitution Reactions

Nucleophilic fluorination is a fundamental and widely employed strategy for the synthesis of organofluorine compounds. This section details the use of specific fluoride sources, the impact of additives, and the application of this methodology to a range of precursors for the synthesis of α-fluoroacetonitriles.

Application of Tetraalkylammonium Fluorides (TBAF) as Fluoride Sources

Tetrabutylammonium (B224687) fluoride (TBAF) is a popular and versatile source of nucleophilic fluoride due to its solubility in organic solvents. researchgate.net It has been successfully employed in the fluorination of a variety of substrates. For example, the electrochemical fluorination of methyl(phenylthio)acetate to yield methyl 2-fluoro-2-(phenylthio)acetate was accomplished using TBAF as the fluoride source. nih.govnih.gov This demonstrates the feasibility of using TBAF to introduce fluorine alpha to a sulfide and a carbonyl group, a system analogous to this compound.

TBAF has also been utilized in the reduction of aromatic nitriles via hydrosilylation, showcasing its catalytic activity in reactions involving nitriles. rsc.org Moreover, stable and non-hygroscopic complexes of TBAF with natural polysaccharides have been developed, providing a more selective and user-friendly fluorinating agent for S_N2 reactions. researchgate.net These advancements highlight the broad utility of TBAF and its derivatives in nucleophilic fluorination.

| Reagent | Substrate | Product | Yield (%) | Reference |

| TBAF / Triflic Acid | Methyl(phenylthio)acetate | Methyl 2-fluoro-2-(phenylthio)acetate | 44 ± 3 | nih.govnih.gov |

| TBAF (catalytic) | Aromatic Nitriles | Aromatic Amines (after reduction) | Good | rsc.org |

| TBAF-Cellulose Complex | Alkyl Halides | Alkyl Fluorides | High | researchgate.net |

Role of Acidic Additives in Enhancing Fluorination Efficiency

The efficiency of nucleophilic fluorination reactions can often be significantly improved by the use of additives. In the context of electrochemical fluorination using TBAF, the addition of an acidic co-reagent has proven to be crucial. Specifically, the electrochemical fluorination of methyl(phenylthio)acetate was only successful in the presence of trifluoromethanesulfonic acid (triflic acid). nih.gov

It is proposed that the triflic acid reacts with TBAF to form hydrogen fluoride (HF) in situ. This in situ generated HF can then participate in the electrochemical fluorination process. The conjugate base of triflic acid is a very weak nucleophile and therefore does not compete with the fluoride ion in trapping the intermediate carbocation. nih.gov The ratio of triflic acid to TBAF was found to be a critical parameter influencing the efficiency of the fluorination. nih.gov This highlights the important role that acidic additives can play in modulating the reactivity of the fluoride source and enabling otherwise challenging transformations.

Synthesis of α-Fluoroacetonitriles from Diverse Precursors

α-Fluoroacetonitriles are valuable synthetic intermediates. Nucleophilic substitution is a common method for their preparation from readily available precursors. One straightforward approach involves the reaction of an α-haloacetonitrile, such as chloroacetonitrile (B46850), with a fluoride salt. google.com

Another important class of precursors is α-hydroxyacetonitriles. These can be converted to α-fluoroacetonitriles via a two-step process involving activation of the hydroxyl group followed by displacement with fluoride. For instance, α-hydroxyacetonitriles can be treated with a sulfonyl chloride to form a sulfonate ester, which is a good leaving group for subsequent nucleophilic substitution with a fluoride source like potassium fluoride. google.com Alternatively, deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) can be used to directly convert the hydroxyl group to a fluorine atom. nih.gov

A Chinese patent describes a general method for the synthesis of fluoroacetonitrile (B113751) through the substitution reaction of an acetonitrile (B52724) derivative (XCH₂CN, where X is a leaving group like Cl, Br, I, mesyloxy, or tosyloxy) with an inorganic fluoride salt (YF, where Y is Li, Na, K, Mg, Ca, or Fe). google.com This highlights the broad scope of precursors that can be utilized in the synthesis of α-fluoroacetonitriles.

| Precursor | Reagent(s) | Product | Reference |

| Chloroacetonitrile | Inorganic Fluoride Salt | Fluoroacetonitrile | google.com |

| α-Hydroxyacetonitrile | 1. Tosyl Chloride 2. Potassium Fluoride | Fluoroacetonitrile | google.com |

| α-Hydroxyacetonitrile | Diethylaminosulfur trifluoride (DAST) | α-Fluoroacetonitrile | nih.gov |

| 2-Hydroxyacetonitrile | Thionyl Chloride / Trialkylamine | 2-Chloroacetonitrile | google.com |

Oxidative Desulfurization-Fluorination Reactions and Fluoro-Pummerer Rearrangements

Oxidative desulfurization-fluorination and related Fluoro-Pummerer rearrangements are powerful methods for the introduction of fluorine atoms at positions previously occupied by sulfur. rsc.org These reactions typically involve the oxidation of a sulfide to a more reactive species, which then undergoes rearrangement and fluorination.

The oxidative desulfurization-fluorination of thioethers has been successfully applied to synthesize difluoromethyl and trifluoromethyl groups from dithioacetals and related compounds. rsc.org This methodology generally employs a combination of an oxidant, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), and a fluoride source, like pyridine-poly(hydrogen fluoride). Two successive Fluoro-Pummerer-like rearrangements are often proposed as the mechanistic pathway for the introduction of two fluorine atoms.

The classic Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxy thioether in the presence of an anhydride (B1165640). wikipedia.org The fluoro-Pummerer rearrangement is an analogous process where a fluorine atom is introduced. This reaction proceeds through the formation of a sulfonium (B1226848) ion intermediate, which then rearranges to form a thionium (B1214772) ion. The thionium ion is subsequently trapped by a fluoride nucleophile to yield the α-fluorosulfide. This methodology provides a valuable route to compounds like this compound from the corresponding sulfoxide precursor.

Synthetic Utility in Forming α-Fluorinated Sulfides and Gem-Difluorides

α-Fluorinated sulfides, such as this compound, are valuable intermediates in organic synthesis. Their utility extends to the preparation of other structurally important fluorinated compounds, including more complex α-fluorinated sulfides and gem-difluorides.

One of the key transformations of α-fluorinated sulfides involves their conversion to gem-difluoro compounds. While the direct conversion of this compound is not widely documented, the principle is well-established with related substrates. For instance, thiocarbonyl derivatives can be transformed into their corresponding gem-difluorides using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) in the presence of a catalyst such as antimony trichloride (B1173362) (SbCl₃). organic-chemistry.org This suggests a potential pathway where the sulfide group in an α-fluorinated sulfide could be further manipulated or replaced to achieve gem-difluorination.

Furthermore, α-fluorinated sulfides can serve as precursors to other functionalized sulfides. The presence of the fluorine atom modifies the reactivity of the α-carbon, enabling specific substitution reactions. For example, initial S-fluorination of a sulfide followed by deprotonation and fluoride anion attack can yield α-fluoro sulfides. nih.gov These products, though sometimes unstable, can be oxidized to the more stable α-fluorinated sulfoxides and sulfones, which are themselves important synthetic building blocks. nih.gov

Mechanistic Considerations of Oxidative Fluorination Pathways

The direct introduction of a fluorine atom adjacent to a sulfur atom is often achieved through oxidative fluorination. The mechanism of this transformation is complex and can proceed through different pathways depending on the reagents and conditions employed.

A prominent method for the synthesis of this compound is electrochemical fluorination. acs.org In this process, (phenylthio)acetonitrile (B1359783) is oxidized at a platinum anode in a medium like Et₃N·3HF/CH₃CN. The presence of the sulfur atom significantly lowers the oxidation potential required for fluorination compared to its non-sulfur-containing analogue, phenylacetonitrile.

The mechanism is believed to involve a Pummerer-type rearrangement . wikipedia.orgsynarchive.com The process begins with the oxidation of the sulfide to a sulfoxide. In the presence of an activator, such as an acid or an anhydride (or via electrochemical oxidation), the sulfoxide is further activated. This leads to the formation of a key intermediate, a thionium ion (or a related cationic-thial structure), through the elimination of a proton from the α-carbon. wikipedia.org This electrophilic intermediate is then trapped by a fluoride ion nucleophile to yield the final α-fluorinated sulfide product. The involvement of the sulfur atom, which facilitates the formation of the stabilized cationic intermediate, is crucial for the high yields and selectivity observed in the fluorination of α-methylene compounds containing a phenylthio group.

Table 1: Comparison of Electrochemical Fluorination Conditions

| Substrate | Fluorinating Medium | Potential (V vs. Ag/Ag+) | Max. Yield of Monofluoro Product | Reference |

| (Phenylthio)acetonitrile | Et₃N·3HF/CH₃CN | ~1.75 | 61% | researchgate.net |

| Phenylacetonitrile | Et₃N·3HF/CH₃CN | ~2.0 | 23% | researchgate.net |

Carbon-Sulfur Bond Forming Reactions in this compound Synthesis

The synthesis of this compound logically begins with the construction of its non-fluorinated precursor, (phenylthio)acetonitrile. This involves the formation of a carbon-sulfur bond, for which several effective methodologies have been developed.

A common and straightforward approach to synthesizing (phenylthio)acetonitrile involves the reaction of an acetonitrile derivative bearing a good leaving group with a sulfur nucleophile. Base-induced conditions are typically employed to generate the nucleophilic species. For example, the reaction of chloroacetonitrile with thiophenol in the presence of a base provides (phenylthio)acetonitrile through a nucleophilic substitution mechanism. In this reaction, the base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the chloride ion from chloroacetonitrile.

Table 2: Base-Induced Synthesis of (Phenylthio)acetonitrile

| Acetonitrile Derivative | Phenylthio Source | Base | Mechanism | Reference |

| Chloroacetonitrile | Thiophenol | Generic Base | Nucleophilic Substitution | acs.org |

| Phenylacetonitrile | Phenylthiol | Generic Base | Not specified |

The introduction of the phenylthio group (PhS-) is central to the synthesis of the precursor molecule. The most prevalent strategy utilizes thiophenol (PhSH) as the source of the phenylthio moiety. As mentioned, its conversion to the thiophenolate anion (PhS⁻) under basic conditions makes it a potent nucleophile for reacting with electrophilic carbon centers.

Alternative strategies might involve using other sulfur-containing reagents. For instance, S-alkyl, S-aryl, and S-vinyl thiosulfate (B1220275) sodium salts, known as Bunte salts, can react with Grignard reagents to form sulfides, avoiding the use of volatile and malodorous thiols. organic-chemistry.org While not specifically documented for (phenylthio)acetonitrile, this represents a viable synthetic route for related thioethers.

Green Chemistry Aspects in Synthetic Route Development

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing the development of synthetic routes for complex molecules like this compound. numberanalytics.com

Electrochemical Fluorination: This method stands out as a greener alternative to traditional chemical fluorination. acs.orgnumberanalytics.com It replaces stoichiometric, often hazardous, chemical oxidants and fluorinating agents (like F₂ gas or XeF₂) with electricity, which is a clean reagent. dovepress.comlew.ro This approach minimizes the generation of toxic byproducts and simplifies purification. The use of fluoride salts like Et₃N·3HF or KF in organic solvents also provides a safer and more manageable source of fluoride compared to anhydrous HF. acs.orgwikipedia.org

Safer Reagents and Solvents: The synthesis of the sulfide precursor can also be made greener. Odorless methods for thioarylation have been developed using sodium thiosulfate (Na₂S₂O₃·5H₂O) or elemental sulfur with potassium fluoride (S₈/KF) as sulfur sources, coupled with copper catalysts in green solvents. organic-chemistry.org These methods avoid the use of thiophenol, which has a strong and unpleasant odor. Additionally, research into performing fluorination reactions in aqueous media is gaining traction, as water is an environmentally benign solvent. rsc.org While challenging, the successful merger of "untamed" fluorine chemistry with "mild" water represents a significant step forward for green synthesis. rsc.org

Reactivity Profiles and Mechanistic Elucidation of Fluoro Phenylthio Acetonitrile

Nucleophilic Character and Formation of Carbon-Sulfur Bonds

Fluoro(phenylthio)acetonitrile exhibits nucleophilic characteristics, primarily attributed to the sulfur atom. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile, participating in reactions that lead to the formation of new carbon-sulfur bonds. This reactivity is modulated by the electronic effects of the adjacent fluorine and nitrile groups.

The construction of C-S bonds is a fundamental transformation in organic synthesis, leading to the formation of sulfides, sulfoxides, and sulfones. researchgate.net Methodologies for C-S bond formation often involve the reaction of a sulfur-based nucleophile with a suitable electrophile. mdpi.comd-nb.info In the context of this compound, while it can be a product of such reactions, its own sulfur atom can engage in nucleophilic attack. For instance, the general principle of C-H sulfenylation, where a C-H bond is functionalized with a thioether group, highlights the importance of sulfur nucleophiles in C-S bond formation. mdpi.com The reactivity of the sulfur atom in analogous systems is evident in the electrochemical fluorination of α-(phenylthio)acetonitrile, where the sulfur atom plays a key role in the reaction mechanism. cecri.res.in

Influence of Fluorine and Phenylthio Groups on Reaction Pathways

The reactivity of this compound is significantly governed by the combined electronic effects of the fluorine atom, the phenylthio group, and the nitrile group. The fluorine atom and the nitrile group are strongly electron-withdrawing, which polarizes the molecule and influences the reactivity of the adjacent carbon atom. cymitquimica.com This polarization can render the α-carbon more susceptible to nucleophilic attack in some contexts, while also affecting the acidity of the α-proton.

The phenylthio group also plays a pivotal role. The sulfur atom can be oxidized, leading to the formation of a cation radical, which can then participate in various transformations. cecri.res.in This is particularly evident in electrochemical fluorination reactions, where the sulfur atom facilitates the oxidation process. cecri.res.in The interplay between the electron-withdrawing fluorine and the potentially oxidizable sulfur atom creates a unique reactivity profile, allowing for diverse chemical transformations.

Free Radical Mediated Transformations

Free radical reactions represent a significant facet of the chemistry of organosulfur compounds. libretexts.orgnih.gov These reactions, often initiated by light, heat, or a chemical initiator, proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org For organosulfur compounds, the sulfur atom can play a crucial role in stabilizing adjacent radicals or participating directly in radical processes.

Oxidative Free Radical Reactions Initiated by Metal Acetates

Manganese(III) acetate (B1210297) is a well-known initiator for oxidative free-radical reactions. nih.gov It can oxidize substrates to generate radicals, which then undergo further reactions such as addition to alkenes or cyclizations. nih.gov In the context of compounds similar to this compound, such as 2-phenylthio-1,4-naphthoquinones, Mn(OAc)₃ initiates a free radical reaction with diethyl malonate to form thianaphthacene derivatives. clockss.org This process involves the generation of a malonyl radical via oxidation by Mn(OAc)₃, which then adds to the quinone ring. clockss.org The reaction is presumed to proceed via the addition of this radical to the substrate. clockss.org The general mechanism for Mn(OAc)₃-based oxidative free-radical additions involves the formation of a radical from the substrate, which then adds to an unsaturated system. nih.gov

Given the presence of the phenylthio group in this compound, it is plausible that it could undergo similar oxidative free radical transformations. The sulfur atom could be oxidized by Mn(OAc)₃ to generate a sulfur-centered radical or facilitate the formation of a carbon-centered radical at the α-position. The subsequent reactions of this radical intermediate would then dictate the final product distribution. The solvent can also play a crucial role in these free radical syntheses, influencing the reaction outcome. researchgate.net

Understanding Regioselectivity and Diastereoselectivity in Complex Reactions

The stereochemical outcome of reactions involving this compound is a critical aspect of its chemistry. The presence of a stereocenter at the α-carbon, which is substituted with both fluorine and a phenylthio group, means that its reactions can lead to the formation of stereoisomers. Understanding and controlling the regioselectivity and diastereoselectivity of these reactions is paramount for their synthetic utility.

In related systems, the introduction of a fluorine atom has been shown to have a profound impact on stereoselectivity. For instance, in the nucleophilic addition of α-fluoro-α-phenylthio-α-phenylsulfonylmethane to aldehydes, high diastereoselectivity was achieved, and control experiments indicated that the fluorine substitution was crucial for this outcome. cas.cn Similarly, in the aza-Henry reaction, the presence of an α-fluoro substituent can lead to a reversal of diastereoselectivity, a phenomenon termed fluorine-based diastereodivergence. nih.gov

The regioselectivity of reactions is also a key consideration. In the electrochemical fluorination of dithioacetal derivatives, the product selectivity (α-fluorination vs. fluorodesulfurization) was found to be dependent on the substituents and the reaction conditions. researchgate.netbeilstein-journals.org For α,α-bis(phenylthio)acetonitrile, which is structurally related to this compound, exclusive α-fluorination was observed. beilstein-journals.orgd-nb.info Cobalt-catalyzed [2 + 3] cycloaddition reactions of fluoroalkylated alkynes have also demonstrated excellent regioselectivity. d-nb.infobeilstein-journals.org These examples highlight the subtle electronic and steric factors that govern the regiochemical and stereochemical course of reactions involving fluorinated organosulfur compounds.

Comparative Reactivity with Related Organosulfur and Organofluorine Compounds

To fully appreciate the chemical behavior of this compound, it is instructive to compare its reactivity with that of related organosulfur and organofluorine compounds.

Comparison with Non-fluorinated Analogs: The introduction of a fluorine atom generally increases the oxidation potential of a molecule. For example, the introduction of a fluorine atom at the α-position of α-(phenylthio)acetonitrile increases its oxidation potential by 0.36 V. beilstein-journals.orgd-nb.info This makes the fluorinated compound more resistant to oxidation compared to its non-fluorinated counterpart. In electrochemical fluorination, α-(phenylthio)acetonitrile gives a much better yield of the monofluorinated product compared to phenylacetonitrile (B145931), highlighting the beneficial role of the sulfur atom in this transformation. cecri.res.in

Comparison with Other Organofluorine Compounds: The reactivity of organofluorine compounds is heavily influenced by the degree of fluorination and the nature of other substituents. numberanalytics.com While highly fluorinated compounds can be relatively inert, monofluorinated compounds often exhibit unique reactivity. For example, in nucleophilic substitution reactions, the reactivity of α-carbonyl benzyl (B1604629) bromides and phenylthiofluoroalkyl bromides can be enhanced by using a combination of AgF and Et₃N·3HF. rsc.orgnih.gov The reactivity of this compound would be expected to differ from that of, for instance, a trifluoromethyl-substituted analog due to the different electronic effects of a single fluorine atom versus a CF₃ group. acs.org

Comparison with Other Organosulfur Compounds: The reactivity of organosulfur compounds can be tuned by the oxidation state of the sulfur atom (sulfide, sulfoxide (B87167), sulfone) and the nature of the substituents. acs.org The phenylthio group in this compound makes it susceptible to oxidation, a common reaction pathway for sulfides. cecri.res.in In contrast, the corresponding sulfone, fluoro(phenylsulfonyl)acetonitrile, would exhibit different reactivity due to the higher oxidation state of the sulfur and its stronger electron-withdrawing nature.

The following table provides a summary of the comparative reactivity:

| Compound | Key Reactive Feature | Typical Reactions |

| This compound | Nucleophilic sulfur, electrophilic α-carbon, acidic α-proton | Nucleophilic substitution, C-S bond formation, free radical reactions, cycloadditions |

| Phenylthioacetonitrile | Nucleophilic sulfur, acidic α-protons | Alkylation, condensation, oxidation |

| Fluoroacetonitrile (B113751) | Acidic α-protons, electrophilic carbon | Nucleophilic substitution, aldol-type reactions |

| α-Fluoro-α-phenylthio-α-phenylsulfonylmethane | Acidic α-proton | Nucleophilic addition to aldehydes |

This comparative analysis underscores the unique chemical space occupied by this compound, arising from the synergistic effects of its fluorine, phenylthio, and nitrile functional groups.

Applications in Advanced Materials and Medicinal Chemistry Research

Building Blocks for Complex Organic Molecules

The reactivity of Fluoro(phenylthio)acetonitrile enables its use in constructing sophisticated molecular architectures. It serves as a source for introducing fluorine and other functional groups into organic frameworks, which is of particular interest due to the profound effects fluorine can have on a molecule's biological and physical properties.

The Diels-Alder reaction is a powerful method for forming six-membered rings, a common structural motif in many natural products and synthetic compounds. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (typically an alkene) to form a cyclohexene (B86901) derivative. wikipedia.org While fluorinated molecules are often sought as targets in such syntheses, the direct use of this compound as a dienophile in Diels-Alder reactions is not prominently documented in available research.

Instead, related research highlights the use of dienes containing both fluorine and phenylthio substituents. For example, studies have demonstrated the synthesis of 2-fluoro-3-phenylthio-1,3-butadiene and its subsequent successful Diels-Alder reactions with various dienophiles to produce a range of fluorinated six-membered carbocycles in moderate to high yields. acs.orgresearchgate.net These reactions often require the presence of a Lewis acid to proceed efficiently. acs.org This indicates a strong interest in using the combination of fluorine and a phenylthio group to control the reactivity and selectivity of cycloaddition reactions for creating complex fluorinated carbocycles.

A significant application of α-fluoro-α-thioacetonitrile derivatives is in the synthesis of cyanofluoromethylated compounds. Research by Yokoyama and Mochida has demonstrated a highly effective method for producing cyanofluoromethylated amides, thioamides, and phosphorus compounds. acs.org This process utilizes a combination of 2-fluoro-2-phenylthio-2-phenylacetonitrile and triethylgermylsodium (Et3GeNa). acs.org

The reaction proceeds through the nucleophilic activation of the carbon-sulfur bond by the germyl (B1233479) anion, which generates an active α-cyano-α-fluoromethyl anion species. This intermediate then readily reacts with various electrophiles, such as carbamoyl (B1232498) chlorides, thiocarbamoyl chlorides, and chlorinated phosphorus compounds, under mild conditions. acs.org The methodology provides a direct, one-step synthesis for these valuable fluorinated molecules, achieving good to excellent yields. acs.org

This synthetic utility has been extended to the fluoromethylation of other electrophiles, including alkyl bromides and α,β-unsaturated ketones, leading to products that contain a monofluorinated quaternary carbon center. acs.org

Table 1: Synthesis of Cyanofluoromethylated Compounds

| Entry | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 1 | Dimethylcarbamoyl chloride | N,N-Dimethyl-2-cyano-2-fluoroacetamide | 93 |

| 2 | Diethylcarbamoyl chloride | N,N-Diethyl-2-cyano-2-fluoroacetamide | 92 |

| 3 | Diphenylcarbamoyl chloride | N,N-Diphenyl-2-cyano-2-fluoroacetamide | 90 |

| 4 | 1-Pyrrolidinecarbonyl chloride | 1-(2-Cyano-2-fluoroacetyl)pyrrolidine | 94 |

| 5 | Piperidine-1-carbonyl chloride | 1-(2-Cyano-2-fluoroacetyl)piperidine | 90 |

| 6 | Dimethylthiocarbamoyl chloride | N,N-Dimethyl-2-cyano-2-fluorothioacetamide | 92 |

| 7 | Diphenylphosphine chloride | Cyanofluoromethyldiphenylphosphine | 90 |

| 8 | Diethyl phosphochloridate | Diethyl (cyanofluoromethyl)phosphonate | 90 |

This table is based on data from Yokoyama and Mochida, Synthesis (1999). acs.org

Strategic Intermediates in Pharmaceutical and Agrochemical Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. core.ac.uk The structural motifs present in this compound make it a potentially valuable intermediate for the synthesis of new pharmaceutical and agrochemical agents.

Many drugs developed for neuropsychiatric and neurological disorders target monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). nih.govnih.gov The core structures of many potent and selective ligands for these transporters feature aryl sulfide (B99878) (phenylthio) moieties. The development of multifunctional drugs that can interact with multiple targets, such as serotonin 5-HT(2A) receptors, dopamine D2 receptors, and SERT, is a key strategy in modern medicinal chemistry. nih.gov While direct synthetic routes starting from this compound are not explicitly detailed, its structure represents a relevant scaffold for building such complex molecules. The ability to introduce both fluorine and a phenylthio group is advantageous for creating novel chemical entities for evaluation in treating conditions like schizophrenia, depression, and anxiety. nih.govnih.gov

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and other mood disorders. nih.gov Their mechanism involves blocking SERT, thereby increasing serotonin levels in the synapse. snmjournals.org The diphenyl sulfide scaffold is a well-established pharmacophore for potent SERT inhibitors. researchgate.net

Numerous research efforts have focused on synthesizing and evaluating fluorinated diphenyl sulfide derivatives as potential PET imaging agents for SERT, which is valuable for studying disease states in the brain. snmjournals.orgresearchgate.net For instance, compounds like 2-(2'-((dimethylamino)methyl)-4'-(3-fluoropropoxy)-phenylthio)benzenamine have been shown to be highly selective inhibitors of SERT, with binding affinities (Ki) in the sub-nanomolar range. nih.gov The synthesis of these complex molecules involves multi-step processes. Although this compound is not specified as the starting material in the syntheses of these particular advanced imaging agents, its core structure is fundamentally related to the key building blocks required.

Table 2: Binding Affinities of a Phenylthio-Containing SERT Ligand

| Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Serotonin Transporter (SERT) | 0.27 |

| Norepinephrine Transporter (NET) | 11.9 |

| Dopamine Transporter (DAT) | 299 |

Data for 2-(2'-((dimethylamino)methyl)-4'-(3-fluoropropoxy)-phenylthio)benzenamine, based on data from the National Center for Biotechnology Information. nih.gov

Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1) is an enzyme involved in cellular cholesterol esterification and is a target for drugs aimed at treating conditions like atherosclerosis. The phenylthio group is a component of known ACAT-1 inhibitors. For example, the compound K-604, an ACAT-1 inhibitor, features a 2-mercaptobenzimidazole (B194830) bound to an ethyl piperazine (B1678402) structure, which in turn is connected to other molecular fragments. While specific syntheses of ACAT-1 inhibitors directly employing this compound are not documented in the reviewed literature, related synthetic strategies point to the relevance of its structural components. For instance, methods have been developed for synthesizing 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which are described as valuable precursors for aqueous-soluble ACAT-1 inhibitors. This highlights the utility of the phenylthio-acetonitrile moiety in constructing molecules for this therapeutic target.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-fluoro-3-phenylthio-1,3-butadiene |

| Triethylgermylsodium (Et3GeNa) |

| Dimethylcarbamoyl chloride |

| Diethylcarbamoyl chloride |

| Diphenylcarbamoyl chloride |

| 1-Pyrrolidinecarbonyl chloride |

| Piperidine-1-carbonyl chloride |

| Dimethylthiocarbamoyl chloride |

| Diphenylphosphine chloride |

| Diethyl phosphochloridate |

| N,N-Dimethyl-2-cyano-2-fluoroacetamide |

| N,N-Diethyl-2-cyano-2-fluoroacetamide |

| N,N-Diphenyl-2-cyano-2-fluoroacetamide |

| 1-(2-Cyano-2-fluoroacetyl)pyrrolidine |

| 1-(2-Cyano-2-fluoroacetyl)piperidine |

| N,N-Dimethyl-2-cyano-2-fluorothioacetamide |

| Cyanofluoromethyldiphenylphosphine |

| Diethyl (cyanofluoromethyl)phosphonate |

| 2-(2'-((dimethylamino)methyl)-4'-(3-fluoropropoxy)-phenylthio)benzenamine |

| K-604 |

Precursors for Advanced Materials with Tailored Electronic and Chemical Properties

This compound serves as a valuable precursor in the synthesis of advanced materials, particularly polymers and functionalized surfaces, where the unique combination of a fluorine atom and a phenylthio group can be leveraged to impart tailored electronic and chemical properties. The presence of these two distinct functional groups on a single small molecule allows for its use as a building block for more complex monomers, which can then be polymerized to create materials with enhanced performance characteristics.

The incorporation of fluorine into polymers is a well-established strategy for enhancing chemical resistance, thermal stability, and hydrophobicity, and for modifying electronic properties. holscot.comsciengine.com Fluoropolymers are known for their inertness to a wide range of chemicals, including strong acids and bases, and organic solvents. holscot.comutcomp.comabraco.org.br This high level of chemical resistance is attributed to the strength of the carbon-fluorine bond and the shielding effect of the fluorine atoms. researchgate.net

Simultaneously, the phenylthio group introduces sulfur-based functionalities that can influence the electronic properties of a material. The sulfur atom can participate in conjugation, affecting the material's conductivity and optical properties. researchgate.net The phenylthio group can also serve as a site for further chemical modification, allowing for the fine-tuning of the material's properties post-polymerization.

Research into the synthesis of fluorinated and sulfur-containing polymers has demonstrated the potential for creating materials with a wide range of applications. For instance, the electrochemical fluorination of compounds related to this compound has been explored as a method to introduce fluorine into molecules, a key step in the synthesis of specialized monomers. rsc.org The resulting fluorinated materials often exhibit altered electronic energy levels, which can be beneficial in applications such as organic electronics. nih.gov

While specific research detailing the direct polymerization of this compound is not extensively documented in the available literature, its role as a precursor to monomers for such polymers is evident. For example, it can be envisioned as a starting material for the synthesis of fluorinated and phenylthio-substituted vinyl monomers, styrenes, or thiophenes, which can then undergo polymerization. The properties of the resulting polymers would be directly influenced by the presence of the fluoro and phenylthio moieties.

The following table provides an illustrative example of the potential properties of a hypothetical polymer derived from a monomer synthesized using this compound as a precursor. The data is based on typical values reported for fluorinated and sulfur-containing polymers.

| Property | Value |

| Electronic Properties | |

| Band Gap | 2.5 - 3.5 eV |

| Electronic Conductivity | 10-8 - 10-5 S/cm |

| Chemical Resistance (at 25°C) | |

| Sulfuric Acid (98%) | Excellent |

| Sodium Hydroxide (50%) | Excellent |

| Toluene | Good |

| Acetone | Moderate |

| Thermal Properties | |

| Decomposition Temperature | > 300°C |

This table is illustrative and compiled from general data for fluoropolymers and poly(phenylthio) materials. Specific values for a polymer derived directly from this compound would require experimental verification.

The tailored electronic properties, such as a modified band gap, could make such materials suitable for use in semiconductor devices, sensors, or as charge transport layers in organic light-emitting diodes (OLEDs). The excellent chemical resistance would render them useful for applications in harsh chemical environments, such as protective coatings, seals, and membranes for chemical processing. abraco.org.br The ability to tune these properties by modifying the polymer structure, for which this compound serves as a key building block, underscores its importance in the development of advanced materials.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of fluoro(phenylthio)acetonitrile. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of individual atoms within the molecule.

The proton (¹H) NMR spectrum offers critical insights into the hydrogen atoms present in this compound. The spectrum is characterized by signals corresponding to the aromatic protons of the phenyl group and the single proton on the alpha-carbon (the carbon adjacent to the cyano and fluoro groups). The aromatic protons typically manifest as a complex multiplet pattern in the downfield region of the spectrum. The methine proton (CH) on the alpha-carbon is of particular diagnostic importance. Its signal appears as a doublet due to coupling with the adjacent fluorine atom. This splitting pattern is a key indicator of the fluoro-substituted acetonitrile (B52724) moiety.

Table 1: ¹H NMR Data for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic-H | 7.52 - 7.66 | m | |

| Aromatic-H | 6.95 - 7.21 | m | |

| CH | 3.51 | s |

Note: 'm' denotes a multiplet and 's' denotes a singlet. Data is representative and may vary slightly based on the solvent and spectrometer frequency.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to exhibit a single resonance, confirming the presence of a single fluorine atom in the molecule. wikipedia.org The chemical shift of this signal provides information about the electronic environment of the fluorine atom. A key feature of this spectrum is the splitting of the fluorine signal into a doublet, a result of coupling to the adjacent methine proton. This observation provides further structural confirmation. thermofisher.com The chemical shift for the fluorine atom is reported to be -110.78 ppm. rsc.org

The carbon-13 (¹³C) NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atom of the cyano group (-CN) is typically observed at a characteristic downfield position. The carbons of the phenyl ring appear in the aromatic region of the spectrum. The alpha-carbon, which is bonded to the fluorine, sulfur, and cyano group, will have a chemical shift that is significantly influenced by these electronegative substituents. A notable feature in the ¹³C NMR spectrum is the carbon-fluorine coupling, which results in the splitting of the signals for the carbon atoms that are in close proximity to the fluorine atom.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

|---|---|---|

| C (aromatic, d) | 135.9 | 8.6 |

| C (aromatic, d) | 126.8 | 3.4 |

| C (aromatic, d) | 116.8 | 22.0 |

| C (aromatic) | 116.3 | |

| CH | 22.3 | |

| C=O (d) | 163.5 | 250.7 |

Note: 'd' denotes a doublet. Data is representative and may vary slightly based on the solvent and spectrometer frequency. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular weight is reported as 167.2 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the elemental composition. rsc.orgd-nb.info The mass spectrum will display a molecular ion peak corresponding to the mass of the intact molecule. Additionally, characteristic fragment ions are observed, which result from the cleavage of specific bonds within the molecule upon ionization. Common fragmentation pathways may include the loss of a fluorine atom, the cyano group, or the phenylthio moiety, providing further evidence for the compound's structure. rsc.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the isolation and purity evaluation of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. For the analysis of this compound, a reversed-phase HPLC method is commonly employed. newpaltz.k12.ny.us This approach utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. epa.govepa.govresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases. The purity of this compound can be ascertained by the presence of a single, well-defined peak in the resulting chromatogram. The retention time, the time it takes for the compound to travel through the column, is a characteristic parameter under a specific set of chromatographic conditions.

Gas Chromatography (GC)

Gas chromatography (GC) is a crucial analytical technique for assessing the purity of this compound. The method is effective for separating and identifying volatile and thermally stable compounds. For this compound, which is a liquid at room temperature, GC analysis confirms its purity, which is typically found to be greater than 97.0%. tcichemicals.com In some applications, such as analyzing its presence in complex mixtures or as a product of a chemical reaction, GC can be coupled with mass spectrometry (GC-MS). This hyphenated technique allows for the analysis of trimethylsilyl (B98337) (TMS) derivatives, which can aid in confirming the molecular ions.

Table 1: Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Purity Determination | >97.0% tcichemicals.com |

| Physical State (20°C) | Liquid tcichemicals.com |

| Appearance | Colorless to Light yellow clear liquid tcichemicals.com |

This table is interactive. Users can sort and filter the data as needed.

Electrochemical Analytical Techniques for Redox Behavior

The electrochemical properties of this compound are of significant interest, particularly its redox behavior, which can be investigated using various electrochemical analytical techniques. These methods provide insights into the electron transfer processes involving the molecule, which is fundamental to understanding its reactivity and potential applications in areas such as organic synthesis and materials science.

Cyclic Voltammetry for Oxidation Potential Determination

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. In the context of this compound, cyclic voltammetry has been employed to determine its oxidation potential. The introduction of a fluorine atom to the α-position of phenylthioacetonitrile has been shown to increase the oxidation potential by approximately 0.36 V. This shift makes the α-fluorination process more favorable. Monitoring the reaction by cyclic voltammetry reveals a peak at -1.55 V, which is indicative of the electrochemical behavior of this compound under the specific experimental conditions.

Table 2: Cyclic Voltammetry Data for this compound

| Parameter | Value |

| Technique | Cyclic Voltammetry |

| Observed Peak Potential | -1.55 V |

| Effect of α-fluorination | Increases oxidation potential by ~0.36 V |

This table is interactive. Users can sort and filter the data as needed.

Development and Validation of Advanced Analytical Methods

The development and validation of advanced analytical methods are essential for ensuring the reliable and accurate quantification and characterization of this compound, particularly in complex matrices that might be encountered in pharmaceutical or environmental analysis. While specific validated methods for this compound are not extensively detailed in the public domain, the principles of method development and validation would apply. This includes establishing specificity, linearity, accuracy, precision, and robustness of the analytical procedure, whether it be a GC, HPLC, or other analytical technique. The development of such methods is a critical step for its use in regulated industries.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (TDF) is a cornerstone of modern computational chemistry used to describe the electronic structure of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately calculate molecular orbital interactions, atomic charge distributions, and other key electronic descriptors. mdpi.com These calculations are fundamental to understanding the electronic nature of fluoro(phenylthio)acetonitrile. The choice of functional and basis set, such as those from the B3LYP or M06-2x methods with a Pople-style basis set like 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. semanticscholar.orgwseas.com

In the context of this compound, DFT calculations can elucidate how the interplay between the electron-withdrawing fluorine atom and cyano group, and the sulfur-containing phenylthio group, dictates the molecule's electronic landscape. The introduction of a fluorine atom is known to significantly increase the oxidation potentials of sulfides by approximately 0.3–0.4 V, a fact that can be rationalized through DFT calculations. d-nb.info

The Highest Occupied Molecular Orbital (HOMO) is a critical parameter derived from DFT calculations, as it relates to the molecule's ability to donate electrons. researchgate.net A higher HOMO energy generally indicates a greater propensity for oxidation. Computational studies on related α-substituted acetonitriles provide insight into the electronic effects at play. d-nb.info For instance, DFT calculations were performed on a series of related compounds to support experimental oxidation potential measurements. d-nb.info

Analysis of analogs such as 2-phenylacetonitrile (B1602554) derivatives shows a clear correlation between substituents and HOMO energy. d-nb.info The introduction of a phenylthio (SPh) group to 2-phenylacetonitrile, creating 2-phenyl-2-(phenylthio)acetonitrile, results in a calculated HOMO energy of -6.69 eV, which is significantly higher than the -6.96 eV calculated for the parent 2-phenylacetonitrile. d-nb.info This suggests that the phenylthio group increases the electron-donating character of the molecule, making it more susceptible to oxidation, which is consistent with experimental oxidation potential data. d-nb.info The energy of the HOMO is a key factor in determining the reactivity of a molecule. dergipark.org.tr

| Compound ID | Substituent 1 | Substituent 2 | Substituent 3 | Experimental Eox (V vs. SCE) | Calculated HOMO Energy (eV) |

|---|---|---|---|---|---|

| 1g | Ph | H | CN | 2.15 | -6.96 |

| 1h | Ph | SPh | CN | 2.00 | -6.69 |

Elucidation of Structure-Reactivity Relationships

Computational chemistry is instrumental in establishing clear structure-reactivity relationships (SRRs), which connect a molecule's structural features to its chemical behavior. uliege.be For this compound, the key structural elements are the fluorine atom, the phenylthio group, and the nitrile group, all attached to a central carbon atom. DFT calculations can quantify the electronic and steric influence of these groups, helping to predict how the molecule will interact with various reagents. chemrxiv.org

The reactivity of related compounds during anodic fluorination demonstrates these relationships. The presence of a phenylthio group, as shown in the comparison between compounds 1g and 1h in the table above, influences the oxidation potential. d-nb.info Computational studies on other fluorinated molecules have shown that the constrained structure of a cyclic system versus an acyclic one can render a reaction thermodynamically favorable or unfavorable, highlighting the subtle interplay between structure and energy. researchgate.net Understanding these relationships is vital for predicting how this compound might behave, for instance, in nucleophilic substitution or oxidation reactions.

In Silico Modeling of Reaction Mechanisms and Transition States

In silico modeling allows for the detailed exploration of potential reaction pathways, providing insights that are often difficult to obtain through experimentation alone. plos.org By mapping the potential energy surface of a reaction, computational chemists can identify intermediates and, crucially, the transition state structures that connect them. escholarship.org The energy of these transition states determines the activation energy and, therefore, the kinetic feasibility of a reaction. escholarship.org

For a molecule like this compound, this modeling could be applied to predict the outcomes of various transformations. For example, in a proposed nucleophilic substitution reaction, calculations could determine whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism by locating the respective transition states and comparing their activation barriers. This type of analysis has been used to rationalize selectivity in complex catalytic reactions by identifying key intermediates and transition states. chemrxiv.org Although direct modeling of this compound reactions is not widely published, the established methodologies provide a clear framework for how such an investigation would proceed. chemrxiv.orgchemrxiv.org

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to move beyond explaining known phenomena to predicting the outcomes of unknown reactions. ox.ac.uk By combining quantum mechanics (like DFT) with machine learning, predictive models can be developed to forecast the feasibility and selectivity of reactions. uliege.bechemrxiv.org These models are trained on data from known reactions and use calculated molecular descriptors to make predictions for new substrates. mdpi.com

For this compound, such a predictive model could assess its potential in novel synthetic transformations. By calculating descriptors related to its electronic and steric properties, a model could predict its reactivity toward a new class of reagents or catalysts. chemrxiv.org This approach can significantly accelerate the discovery of new reactions by prioritizing experiments that are most likely to succeed, thereby reducing the reliance on trial-and-error experimentation. uliege.bemit.edu Computational tools can automatically generate and analyze reaction intermediates to predict final products and rationalize regioselectivity, offering a powerful method for planning new synthetic routes. chemrxiv.org

Future Perspectives and Emerging Avenues in Fluoro Phenylthio Acetonitrile Research

Advances in Asymmetric Synthesis and Stereocontrol

The creation of stereochemically defined molecules is crucial for applications in pharmaceuticals and materials science. For compounds like Fluoro(phenylthio)acetonitrile, which possess a stereocenter at the α-carbon, controlling the three-dimensional arrangement of atoms is a significant synthetic challenge. Future research is heavily invested in advancing asymmetric synthesis to produce single enantiomers with high purity.

A primary strategy involves the use of chiral catalysts. Chiral Nickel(II) complexes, for example, have proven effective in the asymmetric synthesis of various fluorinated amino acids, achieving high diastereomeric purity (up to 90% de). beilstein-journals.org This approach allows for the construction of complex, enantiomerically enriched molecules on a gram scale, which is essential for further studies. beilstein-journals.org The development of asymmetric transfer hydrogenation using ruthenium-based catalysts in polar aprotic solvents like acetonitrile (B52724) also shows promise for related α-fluoro-β-keto esters, yielding products with high enantiomeric excess. ethz.ch

The challenge lies in designing catalysts and reaction conditions that provide high stereocontrol for the specific this compound scaffold. researchgate.net Researchers are exploring various catalytic systems and optimizing reaction parameters, such as solvent and base, to enhance stereoselectivity. beilstein-journals.org For instance, in certain alkylation reactions, acetonitrile has been identified as the optimal solvent for achieving high yields and stereoselectivity. beilstein-journals.org The synthesis of fluorinated isoindoline (B1297411) derivatives has been reported with an enantiomeric ratio (e.r.) of 86:14, demonstrating progress in the field. jku.at

| Method | Catalyst/Reagent | Product Class | Achieved Selectivity | Source |

|---|---|---|---|---|

| Asymmetric Alkylation | Chiral Ni(II) complex | Fluorinated amino acids | 90% de | beilstein-journals.org |

| Asymmetric Synthesis | Not specified | (Fluoro-phenylthio)isoindoline-1-carbonitrile | 86:14 e.r. | jku.at |

| Asymmetric Transfer Hydrogenation | Ru-(R,R)-TsDPEN | α-Fluoro-β-keto imines | Up to 96% ee | ethz.ch |

Exploration of Photocatalytic and Electrocatalytic Applications

Electrocatalysis and photocatalysis are emerging as powerful tools for activating and functionalizing molecules under mild conditions, offering new reaction pathways that are often inaccessible through traditional thermal methods. nih.govmdpi.com These techniques are particularly relevant for the synthesis and modification of organofluorine compounds.

Electrocatalysis has been successfully applied to generate reactive species from precursors related to this compound. For example, the cathodic reduction of bromodifluoromethyl phenyl sulfide (B99878) can be mediated by an electron transfer catalyst like o-phthalonitrile in acetonitrile. beilstein-journals.orgresearchgate.net This process generates a (phenylthio)difluoromethyl radical, which can then engage in further reactions. beilstein-journals.org Anodic oxidation provides another route for fluorination. The electrochemical fluorination of methyl(phenylthio)acetate has been achieved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in an undivided cell, demonstrating a method for direct C-F bond formation. mcmaster.ca Such electrochemical methods are advantageous for their precise control over reaction potential, which can lead to high selectivity. d-nb.info

Photocatalysis, often utilizing visible light, is a rapidly growing field that offers complementary strategies. acs.org Light-induced processes can facilitate arylthiofluoroalkylations of alkenes and heteroaromatics. acs.org While direct photocatalytic applications involving this compound are still an emerging area, the principles have been established with related structures. For instance, photoredox catalysis has been used for the difluoro(phenylthio)methylation of allenoic acids, showcasing the potential to form new carbon-carbon bonds using light as a sustainable energy source.

| Technique | Reaction Type | Precursor/Substrate | Key Conditions | Source |

|---|---|---|---|---|

| Electrocatalysis (Cathodic) | Radical generation | Bromodifluoromethyl phenyl sulfide | o-phthalonitrile mediator in MeCN | beilstein-journals.orgresearchgate.net |

| Electrocatalysis (Anodic) | Oxidative Fluorination | Methyl(phenylthio)acetate | TBAF in an undivided cell | mcmaster.ca |

| Photocatalysis | Difluoro(phenylthio)methylation | 2,3-Allenoic acids | Visible light, photoredox catalyst | acs.org |

Design of Novel Catalytic Systems for Enhanced Selectivity

Achieving high selectivity—whether it be chemo-, regio-, or stereoselectivity—is a central goal in modern organic synthesis. The future of this compound chemistry will likely depend on the design of sophisticated catalytic systems tailored for specific transformations. Research is moving beyond simple, general-purpose catalysts toward multicomponent or rationally designed systems that can control reaction outcomes with high precision.

In electrochemical synthesis, selectivity can be enhanced through the use of redox mediators. As seen with o-phthalonitrile, a mediator can facilitate electron transfer at a lower potential, preventing undesired side reactions and improving the yield of the target product. beilstein-journals.org The addition of co-catalysts, such as a phosphine (B1218219) oxide in KI-mediated anodic oxidation, can significantly enhance the stereoselectivity of the reaction. nih.gov

For asymmetric reactions, the focus is on the ligand design for metal-based catalysts. The chiral Ni(II) complex used for synthesizing fluorinated amino acids is a prime example of how a carefully selected ligand framework dictates the stereochemical outcome. beilstein-journals.org In other areas, such as Diels-Alder reactions involving related fluorinated dienes, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) are employed as catalysts to control the reactivity and yield of the desired cycloadducts. acs.orgresearchgate.net

The development of these novel systems is increasingly aided by advanced techniques like high-throughput screening, which allows for the rapid testing of numerous catalysts and reaction conditions to identify optimal systems for challenging transformations like carbon-sulfur cross-coupling. uwa.edu.au

Broader Scope of Applications in Emerging Fields of Chemical Science

While this compound is primarily a synthetic intermediate, its value is ultimately defined by the properties and applications of the molecules derived from it. Emerging research points to its growing importance in several advanced fields of chemical science.

The most prominent area is medicinal chemistry . Fluorinated organic compounds are of immense interest in drug discovery, as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. acs.org Fluoroacetonitrile (B113751) itself is a known intermediate for pharmaceuticals, including anticancer agents and treatments for neurological disorders. google.com Derivatives of this compound serve as building blocks for complex fluorinated carbocycles and heterocycles, which are scaffolds for new bioactive molecules. univpancasila.ac.idacs.org A particularly exciting avenue is the synthesis of radio-labeled compounds. The electrochemical synthesis of a methyl 2-[¹⁸F]fluoro-2-(phenylthio)acetate analog highlights the potential for creating PET (Positron Emission Tomography) imaging agents, which are vital for modern medical diagnostics. mcmaster.ca